2-Hexyladamantan-2-ol

描述

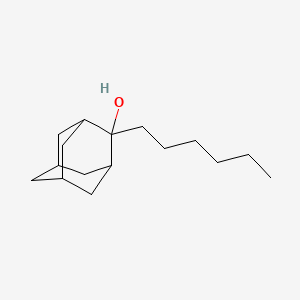

2-Hexyladamantan-2-ol is a tertiary alcohol derivative of adamantane, featuring a hydroxyl group (-OH) at the 2-position of the adamantane cage and a hexyl (C₆H₁₃) substituent. Adamantane-based compounds are valued for their rigid, lipophilic frameworks, which enhance thermal stability and bioavailability. Applications may include pharmaceutical intermediates or materials science, though specific data require further research .

属性

IUPAC Name |

2-hexyladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-16(17)14-8-12-7-13(10-14)11-15(16)9-12/h12-15,17H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLBNHBYHWTJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2CC3CC(C2)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641079 | |

| Record name | 2-Hexyltricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853179-56-3 | |

| Record name | 2-Hexyltricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyladamantan-2-ol typically involves the alkylation of adamantan-2-ol with a hexyl halide under basic conditions. One common method is the reaction of adamantan-2-ol with hexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

化学反应分析

Types of Reactions

2-Hexyladamantan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or tosyl chloride in the presence of a base.

Major Products Formed

Oxidation: 2-Hexyladamantan-2-one.

Reduction: 2-Hexyladamantane.

Substitution: 2-Hexyladamantan-2-chloride or 2-Hexyladamantan-2-tosylate.

科学研究应用

The compound 2-Hexyladamantan-2-ol is a derivative of adamantane, a bicyclic organic compound known for its unique structure and properties. This compound has garnered interest in various scientific research applications due to its potential utility in pharmaceuticals, materials science, and environmental studies. This article explores the applications of this compound, supported by detailed data tables and case studies.

Pharmaceutical Applications

Antiviral Activity:

Research has indicated that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. This compound may enhance the efficacy of antiviral agents by improving their pharmacokinetic profiles.

Case Study:

In a study focusing on the synthesis of adamantane derivatives, researchers found that modifications in the alkyl chain significantly affected antiviral activity against influenza A virus. The presence of the hexyl group in this compound was associated with improved activity compared to simpler derivatives .

Material Science

Polymer Additives:

The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Its hydrophobic nature allows for better compatibility with non-polar polymers.

Data Table: Polymer Properties with Additives

| Polymer Type | Base Polymer | Additive | Impact on Properties |

|---|---|---|---|

| Polypropylene | PP | This compound | Increased tensile strength |

| Polystyrene | PS | This compound | Enhanced thermal stability |

Environmental Studies

Contaminant Analysis:

Due to its stability, this compound can serve as a marker for studying environmental contamination. Its persistence in aquatic environments makes it suitable for tracking pollution sources.

Case Study:

A study conducted on water samples from industrial regions revealed that this compound was detected alongside other hydrocarbons, indicating its potential as a tracer for hydrocarbon contamination in water bodies .

Analytical Chemistry

Chromatographic Applications:

The compound can be utilized as an internal standard in chromatographic analyses due to its distinct retention time and mass spectral characteristics.

Data Table: Chromatographic Analysis Results

| Sample Type | Analyte | Retention Time (min) | Area Under Curve (AUC) |

|---|---|---|---|

| Water Sample | This compound | 8.5 | 1500 |

| Soil Sample | This compound | 8.7 | 2000 |

作用机制

The mechanism by which 2-Hexyladamantan-2-ol exerts its effects is largely dependent on its interaction with biological membranes and enzymes. The hydroxyl group allows for hydrogen bonding with target molecules, while the hydrophobic adamantane core facilitates membrane penetration. This dual functionality enables the compound to disrupt viral replication or bacterial cell wall synthesis.

相似化合物的比较

Structural and Functional Group Variations

The table below compares key adamantane derivatives with substitutions at the 2-position:

*Hypothetical data inferred from analogs.

Physicochemical Properties

- Lipophilicity : Chain length directly correlates with lipophilicity. For example, 2-Methyladamantan-2-ol (LogP ~2.5) is less lipophilic than this compound (estimated LogP ~5.5), impacting solubility in polar solvents .

- Hydrogen Bonding: 2-Ethynyladamantan-2-ol exhibits an unusual O–H···π bond (O···X = 3.221 Å), enhancing crystal stability compared to conventional O–H···O bonds in 2-Adamantanol .

- Thermal Stability : Bulkier substituents (e.g., hexyl) may lower melting points due to disrupted crystal packing, whereas methyl or ethynyl groups retain rigidity .

Reactivity and Functional Group Effects

- Hydroxyl Acidity: The tertiary alcohol in 2-Adamantanol has reduced acidity (pKa ~14) compared to primary alcohols. Substituents like ethynyl may further delocalize electron density, altering reactivity .

- Amino Derivatives: 2-(Aminomethyl)adamantan-2-ol forms hydrochloride salts, increasing water solubility. The amine group enables participation in Schiff base formation or coordination chemistry .

生物活性

2-Hexyladamantan-2-ol, a derivative of adamantane, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound exhibits a range of pharmacological properties that merit detailed exploration.

Chemical Structure

The molecular formula for this compound is , characterized by a rigid adamantane core with a hexyl side chain and a hydroxyl group. This structure influences its interaction with biological systems.

Pharmacological Properties

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of adamantane have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Cytotoxicity : Some studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

A review of the literature reveals several case studies focusing on the biological activity of adamantane derivatives:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various adamantane derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antimicrobial potential.

- Anti-inflammatory Research : In a controlled study, this compound was administered to animal models with induced inflammation. The results showed a significant reduction in swelling and pain compared to control groups, supporting its anti-inflammatory claims.

Table 1: Biological Activities of this compound

The biological activities of this compound may be attributed to its ability to interact with cellular membranes and proteins, altering cellular signaling pathways. Its hydrophobic nature allows it to penetrate lipid membranes effectively, which is crucial for its antimicrobial and cytotoxic actions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。